molecular formula (CH3)3CCl<br>C4H9Cl B056623 2-Chloro-2-methylpropane CAS No. 507-20-0

2-Chloro-2-methylpropane

Cat. No.: B056623
CAS No.: 507-20-0
M. Wt: 92.57 g/mol
InChI Key: NBRKLOOSMBRFMH-UHFFFAOYSA-N
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Description

2-Chloro-2-methylpropane (CAS 507-20-0), also known as tert-butyl chloride, is a tertiary alkyl halide with the molecular formula C₄H₉Cl and a molecular weight of 92.57 g/mol . It is a colorless, volatile liquid with a boiling point of 51–52°C and a melting point of -25°C . The compound is characterized by its branched structure, where the chlorine atom is bonded to a central carbon surrounded by three methyl groups. This structural feature confers high stability to the carbocation intermediate during solvolysis or elimination reactions, making it a model substrate for studying Sₙ1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-2-methylpropane can be synthesized through the reaction of 2-methylpropan-2-ol with concentrated hydrochloric acid. The reaction involves the substitution of the hydroxyl group with a chlorine atom, resulting in the formation of this compound . The process typically includes steps such as liquid-liquid separation, washing, drying, and distillation to purify the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors, and the product is purified through distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-methylpropane primarily undergoes nucleophilic substitution reactions. It can react with nucleophiles such as water, alcohols, and amines to form corresponding products . For example, when reacted with water, it forms 2-methylpropan-2-ol .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

2-Chloro-2-methylpropane is primarily used as an alkylating agent in organic synthesis. It can introduce tert-butyl groups into organic molecules, which are valuable for enhancing the stability and solubility of compounds.

  • Example Reaction : The reaction of this compound with nucleophiles leads to the formation of tert-butyl derivatives, which are significant in pharmaceuticals and agrochemicals.

Hydrolysis Demonstration

A notable application of this compound is in educational demonstrations of hydrolysis reactions. It hydrolyzes slowly in water, releasing hydrochloric acid, which can be visually demonstrated using pH indicators such as fluorescein.

  • Case Study : A study published in the Journal of Chemical Education describes a classroom demonstration where students observe the color change due to pH shifts during the hydrolysis process. This method provides an engaging way to teach reaction kinetics and acid-base chemistry .

Solvent Properties

As a solvent, this compound exhibits unique characteristics that make it suitable for various chemical processes:

  • Polarity : It has low polarity compared to more polar solvents like water, making it useful for dissolving non-polar substances.
  • Miscibility : Its miscibility with other organic solvents allows for flexibility in reaction conditions.

A comprehensive table summarizing the solvent properties and miscibility of this compound is provided below:

PropertyValue
Density0.84 g/cm³
Boiling Point51.1 °C
Flash Point-26 °C
Miscibility with WaterLow
Miscibility with BenzeneHigh

Industrial Applications

In industry, this compound is utilized in the production of various chemicals and as an intermediate in synthetic pathways for pharmaceuticals and agrochemicals.

  • Use in Water Treatment : It serves as a pH regulator in water treatment products .

Mechanism of Action

The primary mechanism of action for 2-chloro-2-methylpropane involves nucleophilic substitution. The chlorine atom, being a good leaving group, is replaced by a nucleophile. This reaction proceeds through the formation of a carbocation intermediate, especially in the case of tertiary alkyl halides like this compound . The carbocation is then attacked by the nucleophile, resulting in the formation of the substituted product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Feature
2-Chloro-2-methylpropane C₄H₉Cl 92.57 51–52 Tertiary chloroalkane (branched)
2-Chloro-2-methylbutane C₅H₁₁Cl 106.59 85–86 Tertiary chloroalkane (longer chain)
1-Chloropentane C₅H₁₁Cl 106.59 107–108 Primary chloroalkane (linear)
Chloroform CHCl₃ 119.38 61 Trihalomethane (sp³-hybridized C)

Key Observations :

  • Branching vs. Linearity : Tertiary chlorides (e.g., this compound) exhibit lower boiling points than their linear counterparts (e.g., 1-chloropentane) due to reduced surface area and weaker van der Waals interactions .
  • Stability : Tertiary carbocations (from this compound) are more stable than primary carbocations (from 1-chloropentane), favoring Sₙ1 reactions .

Reactivity and Reaction Mechanisms

Hydrolysis and Solvolysis
  • This compound: Undergoes Sₙ1 hydrolysis in aqueous ethanol, producing tert-butanol. Ultrasound irradiation accelerates solvolysis by enhancing carbocation stability .
  • 1-Chloropentane : Prefers Sₙ2 mechanisms due to its primary structure, leading to inversion of configuration .
  • 2-Chloro-2-methylbutane : Similar Sₙ1 behavior to this compound but with slower kinetics due to steric hindrance from the longer alkyl chain .
Elimination Reactions
  • This compound : Treatment with aqueous KOH yields 2-methylpropene (major product) via E1 elimination due to the stability of the tertiary carbocation .
  • 1-Chloropentane : Predominantly undergoes substitution (Sₙ2) rather than elimination under similar conditions .

Analytical and Environmental Behavior

  • GC-ICP-MS/MS Detection : this compound and 2-chloro-2-methylbutane co-elute with hydrocarbon solvents but are distinguishable by retention time and polarity differences .
  • Environmental Impact: this compound is a persistent organochlorine pollutant in reformate samples, accounting for ~30% of total chlorine content, whereas 1-chloropentane is less prevalent (~12%) .

Critical Analysis of Divergent Findings

  • Reaction Pathways: While this compound predominantly undergoes elimination with aqueous KOH , conflicting studies suggest solvent polarity (e.g., DMSO vs. ethanol) can shift the balance between Sₙ1 and E1 pathways .
  • Environmental Quantification : GC-ICP-MS/MS detects ~86% recovery of total chlorine content for this compound in reformate, but discrepancies arise due to co-eluting hydrocarbons .

Biological Activity

2-Chloro-2-methylpropane, commonly known as tert-butyl chloride, is an organic compound with significant applications in organic synthesis and biological research. Its biological activity primarily revolves around its role as an alkylating agent and its reactivity in nucleophilic substitution reactions. This article explores the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for further research.

  • Molecular Formula : C4_4H9_9Cl
  • Molecular Weight : 92.57 g/mol
  • CAS Number : 507-20-0
  • InChI Key : NBRKLOOSMBRFMH-UHFFFAOYSA-N

The primary biological activity of this compound is attributed to its ability to undergo nucleophilic substitution reactions, particularly through the SN1 mechanism. In these reactions, the tert-butyl chloride dissociates to form a tert-butyl cation, which can then react with various nucleophiles, such as hydroxide ions (OH^-).

Reaction Pathways

  • SN1 Mechanism :
    • The SN1 pathway involves the formation of a carbocation intermediate. The reaction rate is primarily dependent on the substrate concentration rather than the nucleophile concentration.
    • Experimental studies indicate that increasing the concentration of this compound decreases the reaction time, thereby increasing the reaction rate .
  • SN2 Mechanism :
    • Although less common for tertiary substrates like tert-butyl chloride, some studies suggest that under certain conditions, an SN2 mechanism could also be observed. However, this is typically overshadowed by the SN1 pathway due to steric hindrance .

Reaction Kinetics

A study investigating the kinetics of this compound in aqueous solutions demonstrated that:

  • The reaction rate increases with higher concentrations of this compound.
  • The concentration of hydroxide ions had a negligible effect on the reaction rate in an SN1 context .

Table 1: Reaction Rate Data

Concentration of this compound (M)Reaction Time (s)
0.1120
0.590
1.060
1.530

This data supports the hypothesis that the reaction rate is directly proportional to the concentration of this compound, confirming its role as a key determinant in reaction kinetics.

Solvent Effects

The solvent used in reactions involving this compound significantly influences its reactivity. For instance, reactions conducted in nonpolar solvents like benzene exhibited drastically different rates compared to those in polar solvents like water. The rate can increase by a factor of approximately 101110^{11} when switching from benzene to water due to enhanced solvation effects and stabilization of ionic intermediates .

Case Study 1: Substitution Reactions

In a controlled laboratory setting, students conducted experiments to assess the influence of varying concentrations of both tert-butyl chloride and hydroxide ions on reaction rates. The results consistently indicated that while increasing tert-butyl chloride concentration accelerated the reaction, variations in hydroxide concentrations did not significantly alter it .

Case Study 2: Application in Synthesis

Researchers have utilized tert-butyl chloride as a precursor for synthesizing biologically active compounds. Its ability to introduce tert-butyl groups into larger molecules has implications for drug development and material science .

Q & A

Basic Research Questions

Q. What is the optimized methodology for synthesizing 2-chloro-2-methylpropane from 2-methylpropan-2-ol?

  • Methodology : React 2-methylpropan-2-ol with concentrated HCl at room temperature. The reaction proceeds via an SN1 mechanism due to the stability of the tertiary carbocation intermediate. After mixing, use a separating funnel to isolate the organic layer (this compound) from the aqueous phase. Dry the product with anhydrous sodium sulfate and purify via distillation (boiling point ~51°C). Yield calculations should account for potential side reactions, such as elimination to form 2-methylpropene .

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

  • Analytical Approach :

  • <sup>1</sup>H-NMR : A singlet at 1.62 ppm for the three equivalent methyl groups attached to the central carbon.
  • <sup>13</sup>C-NMR : Peaks at 67.14 ppm (quaternary carbon) and 34.47 ppm (methyl carbons).
  • IR : Absence of O-H stretches (confirming alcohol conversion) and C-Cl stretches at 550–600 cm<sup>-1</sup>. Cross-referencing with spectral databases ensures structural validation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Safety Measures :

  • Storage : Keep in tightly sealed containers away from heat/sparks (flash point: -18°C).
  • Leak Management : Use absorbents like Chemizorb® and avoid drainage contamination.
  • Personal Protection : Wear gloves, goggles, and explosion-proof equipment due to flammability (H225 hazard) .

Q. What is the hydrolysis mechanism of this compound under varying solvent conditions?

  • Mechanistic Insight : Hydrolysis follows an SN1 pathway, with rate dependence on solvent polarity. Polar aprotic solvents (e.g., DMSO) stabilize the carbocation intermediate, accelerating ionization. In contrast, protic solvents (e.g., ethanol) may slow the reaction due to hydrogen bonding with nucleophiles. Kinetic studies using bromophenol blue as an indicator can monitor reaction progress .

Q. How is the percentage yield of this compound calculated in hydrolysis experiments?

  • Calculation Method : Use the formula:
    Yield (%)=Experimental massTheoretical mass×100\text{Yield (\%)} = \frac{\text{Experimental mass}}{\text{Theoretical mass}} \times 100

Theoretical mass is derived from stoichiometry (1:1 molar ratio between alcohol and product). Account for losses during purification (e.g., distillation inefficiency) .

Advanced Research Questions

Q. How do solvent polarity and nucleophile strength influence conflicting kinetic data in hydrolysis studies?

  • Resolution Strategy : Compare rate constants in solvents like acetone, DMSO, and methanol. Polar aprotic solvents enhance ionization (SN1), while polar protic solvents favor SN2 if steric hindrance is reduced. Contradictions in student-collected data (e.g., slower rates in ethanol) may arise from improper solvent drying or impurities .

Q. What experimental evidence supports HCl elimination pathways during this compound thermolysis?

  • Thermal Degradation Analysis : Under pyrolysis (e.g., CO2 laser irradiation), this compound undergoes molecular elimination of HCl to form 2-methylpropene. Gas-phase studies using shock waves or laser-induced decomposition confirm this pathway via mass spectrometry detection of alkenes .

Q. How can isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) elucidate carbocation rearrangement dynamics?

  • Isotope Tracers : Label the central carbon with <sup>13</sup>C and monitor NMR shifts during hydrolysis. Lack of signal splitting confirms no hydride shifts, consistent with a stable tertiary carbocation. Deuterated analogs can further study solvent effects on ionization rates .

Q. What role does density functional theory (DFT) play in modeling this compound reaction pathways?

  • Computational Insights : DFT calculations predict activation energies for SN1 vs. elimination pathways. For example, simulations in ionic liquids show reduced energy barriers for carbocation formation, aligning with experimental kinetics .

Q. How should researchers address discrepancies in reported gas-solid virial coefficients for this compound adsorption?

  • Data Harmonization : Replicate experiments using standardized adsorbents (e.g., activated carbon) at controlled temperatures. Virial coefficients (B2s) vary with surface heterogeneity; use multiple adsorption isotherms to validate reproducibility .

Properties

IUPAC Name

2-chloro-2-methylpropane
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InChI

InChI=1S/C4H9Cl/c1-4(2,3)5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NBRKLOOSMBRFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)Cl
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Molecular Formula

(CH3)3CCl, C4H9Cl
Record name t-butyl chloride
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DSSTOX Substance ID

DTXSID2023937
Record name t-Butylchloride
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Molecular Weight

92.57 g/mol
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Physical Description

Liquid, Liquid; [Merck Index] Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Propane, 2-chloro-2-methyl-
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Vapor Pressure

302.0 [mmHg]
Record name tert-Butyl chloride
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CAS No.

507-20-0
Record name tert-Butyl chloride
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Synthesis routes and methods I

Procedure details

A continuous process for preparing low molecular weight polyisobutylene having an Mn in the range of 700 to 3,000 and a molecular weight distribution less than about 2.0 from a feedstream mixture of C4 hydrocarbons containing at least about 6% by weight isobutylene in a continuous stirred reactor maintained at a reaction temperature of about -50° to +30° C., the reactor having a feedstream inlet and a separate AlCl3 catalyst inlet, which comprises injecting gaseous HCl, in an amount of 25 to 200 ppm parts by weight of feedstream and in the absence of AlCl3, into said feedstream at a point prior to its entry into the reactor in a manner sufficient to permit substantially complete reaction of the HCl with isobutylene to form t-butyl chloride before contact with AlCl3 such that the resulting pre-reacted feedstream at the point of reactor entry contains less than 1.0 ppm HCl, and simultaneously adding the pre-reacted feedstream and the AlCl3 catalyst to the reactor and contacting the pre-reacted feedstream with said catalyst in the reaction mixture to form the polyisobutylene, withdrawing the reaction mixture from the reactor, quenching the reaction with aqueous alkali and separating therefrom the polyisobutylene product.
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Synthesis routes and methods II

Procedure details

Example 1 was repeated using 2.27 g. (9 m mols) of diphenyldichlorosilane, 1.0 g. (8.6 m mols) of t-butylacetate and 0.07 g. of tetrabutylammonium bromide, except that the reaction mass was heated at 200° C. for 3 hours. A 48% conversion to t-butyl chloride and a 15% conversion to CH3COCl was obtained.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-2-methylpropane
2-Chloro-2-methylpropane
2-Chloro-2-methylpropane
2-Chloro-2-methylpropane
2-Chloro-2-methylpropane
2-Chloro-2-methylpropane

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